(Hexylsulfanyl)benzene

Lipophilicity Partition Coefficient Drug Design

(Hexylsulfanyl)benzene (synonyms: hexyl phenyl sulfide, n-hexylthiobenzene) is an aryl-alkyl sulfide with the molecular formula C₁₂H₁₈S and a molecular weight of 194.34 g/mol. It is a colorless to light yellow clear liquid with a calculated XLogP3-AA value of 4.8.

Molecular Formula C12H18S
Molecular Weight 194.34 g/mol
CAS No. 943-78-2
Cat. No. B15399888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hexylsulfanyl)benzene
CAS943-78-2
Molecular FormulaC12H18S
Molecular Weight194.34 g/mol
Structural Identifiers
SMILESCCCCCCSC1=CC=CC=C1
InChIInChI=1S/C12H18S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
InChIKeyDOHLZBMKORLTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Hexylsulfanyl)benzene (CAS 943-78-2) | Key Properties and Procurement Specifications


(Hexylsulfanyl)benzene (synonyms: hexyl phenyl sulfide, n-hexylthiobenzene) is an aryl-alkyl sulfide with the molecular formula C₁₂H₁₈S and a molecular weight of 194.34 g/mol [1]. It is a colorless to light yellow clear liquid with a calculated XLogP3-AA value of 4.8 [1]. The compound is primarily utilized as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials [2]. It is commercially available with a typical purity specification of ≥98.0% as determined by gas chromatography (GC) .

(Hexylsulfanyl)benzene (CAS 943-78-2) vs. Aryl-Alkyl Sulfide Analogs: Why Substitution Is Not Straightforward


Within the aryl-alkyl sulfide class, properties such as lipophilicity, volatility, and reactivity are highly sensitive to the length of the n-alkyl chain [1]. Simply substituting a shorter-chain analog (e.g., ethyl or butyl phenyl sulfide) for (hexylsulfanyl)benzene can drastically alter a compound's partition coefficient (LogP) and boiling point, which are critical parameters in both synthetic chemistry and formulation science . Similarly, the hexyl chain provides a specific steric and electronic environment that influences the enantioselectivity and yield of subsequent oxidation reactions to chiral sulfoxides [2]. The quantitative evidence below delineates the specific, measurable properties of (hexylsulfanyl)benzene that distinguish it from its nearest homologs and dictate its appropriate selection.

(Hexylsulfanyl)benzene (CAS 943-78-2) Evidence-Based Selection Guide: Quantified Differentiation from Analogs


Lipophilicity (LogP) Comparison: Hexyl Phenyl Sulfide vs. Shorter-Chain Homologs

The lipophilicity of (hexylsulfanyl)benzene, measured by its computed XLogP3-AA value of 4.8, is significantly higher than that of its shorter-chain analogs. This quantitative difference directly impacts its behavior in partitioning, membrane permeability, and formulation stability [1].

Lipophilicity Partition Coefficient Drug Design Formulation

Volatility and Physical State: Boiling Point Differentiation from Lower Homologs

The boiling point of (hexylsulfanyl)benzene is reported as 92 °C at 10 mmHg, which is significantly higher than that of the ethyl analog (204-205 °C at 760 mmHg). This difference in volatility dictates distinct handling and purification requirements .

Physical Properties Distillation Volatility Synthesis Workup

Biotransformation Yield and Enantioselectivity in Chiral Sulfoxide Synthesis

In a systematic study of phenyl alkyl sulfides, the biotransformation of the n-hexyl analog by Helminthosporium species NRRL 4671 yielded the corresponding sulfoxide with moderate to high yield and predominant (S) chirality. This study defined the preparative limits of this biocatalytic oxidation as a function of alkyl chain length [1].

Biocatalysis Chiral Synthesis Sulfoxides Enantioselectivity

Oxidation Potential: A Quantitative Differentiator from the Corresponding Ether

A key differentiator between (hexylsulfanyl)benzene and its oxygen analog (the ether) is the ability of the sulfur atom to be selectively oxidized to the sulfoxide or sulfone, thereby introducing new chemical handles and significantly altering physical properties. This reactivity is not possible with ethers under comparable mild conditions [1].

Oxidation Sulfoxide Sulfone Reactivity Synthetic Utility

High-Impact Applications for (Hexylsulfanyl)benzene (CAS 943-78-2): Where the Data Says It Excels


Precursor to Chiral Sulfoxides via Biocatalysis

As a member of the phenyl alkyl sulfide series evaluated for biocatalytic S-oxidation, (hexylsulfanyl)benzene is a suitable substrate for the enzyme system from Helminthosporium species NRRL 4671. The resulting chiral sulfoxides are valuable intermediates in asymmetric synthesis, and the hexyl derivative's performance helps define the substrate scope of this useful biotransformation .

Lipophilic Building Block in Agrochemical and Pharmaceutical Synthesis

With a calculated LogP of 4.8, (hexylsulfanyl)benzene is significantly more lipophilic than its shorter-chain counterparts. This property makes it a preferred synthetic intermediate when designing molecules intended to partition into non-polar environments, such as biological membranes or hydrophobic active sites of target proteins . Alkyl phenyl sulfides are specifically noted as useful synthetic intermediates for medicines, pesticides, and agricultural chemicals [3].

Low-Volatility Solvent or Reagent for High-Temperature Reactions

The high boiling point of (hexylsulfanyl)benzene (92 °C at 10 mmHg) relative to lower homologs suggests its utility in applications where low volatility is required. This could include its use as a high-boiling solvent or as a stable reagent in reactions conducted at elevated temperatures, where more volatile sulfides would evaporate and be lost from the reaction mixture.

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